
3-methoxy-N-(2-methylpentan-3-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-N-(2-methylpentan-3-yl)aniline is an organic compound with the molecular formula C13H21NO. It is a hindered amine, which means it has a bulky structure that can influence its reactivity and interactions with other molecules. This compound is used as a chemically differentiated building block in organic synthesis and medicinal chemistry, particularly in the preparation of drug candidates containing hindered amine motifs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(2-methylpentan-3-yl)aniline typically involves the hydroamination of olefins with nitroarenes. This method, reported by Baran and coworkers, is innovative and allows for the efficient production of sterically hindered secondary amines . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve bulk custom synthesis and procurement processes. Companies like ChemScene provide this compound in various quantities, ensuring that it meets the required specifications for use in research and development .
Análisis De Reacciones Químicas
Types of Reactions
3-methoxy-N-(2-methylpentan-3-yl)aniline can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound may yield corresponding nitro compounds, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
3-methoxy-N-(2-methylpentan-3-yl)aniline has several scientific research applications, including:
Biology: The compound can be used in the study of biological pathways and interactions involving amines.
Medicine: It is involved in the development of pharmaceuticals, especially those targeting specific molecular pathways.
Industry: The compound is used in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of 3-methoxy-N-(2-methylpentan-3-yl)aniline involves its interaction with specific molecular targets and pathways. As a hindered amine, it can influence the reactivity and binding affinity of other molecules, making it useful in the design of drugs and other bioactive compounds. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
3-methyl-N-(2-methylpentan-2-yl)aniline: Another hindered amine with similar applications in organic synthesis and medicinal chemistry.
3-methoxy-N-(3-methylpentan-2-yl)aniline: A closely related compound with similar structural features and applications.
Uniqueness
3-methoxy-N-(2-methylpentan-3-yl)aniline is unique due to its specific molecular structure, which provides distinct reactivity and interaction profiles compared to other hindered amines. This uniqueness makes it valuable in the development of specialized chemical and pharmaceutical products .
Propiedades
Fórmula molecular |
C13H21NO |
|---|---|
Peso molecular |
207.31 g/mol |
Nombre IUPAC |
3-methoxy-N-(2-methylpentan-3-yl)aniline |
InChI |
InChI=1S/C13H21NO/c1-5-13(10(2)3)14-11-7-6-8-12(9-11)15-4/h6-10,13-14H,5H2,1-4H3 |
Clave InChI |
UXUSOXMHGZDMGD-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(C)C)NC1=CC(=CC=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-[(2-Methoxyethyl)amino]ethyl)propane-1-sulfonamide](/img/structure/B13310202.png)
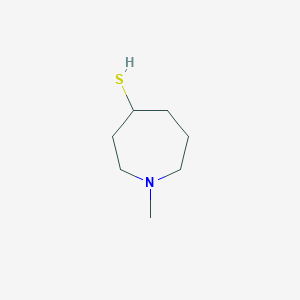
![4-[(But-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13310211.png)
![1-[(tert-Butoxy)carbonyl]-5-oxopiperidine-3-carboxylic acid](/img/structure/B13310213.png)
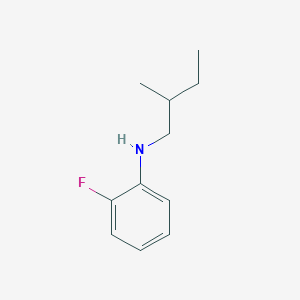
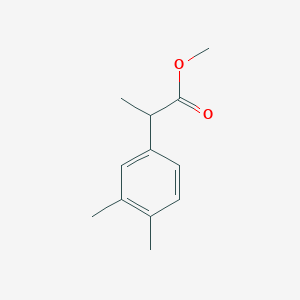
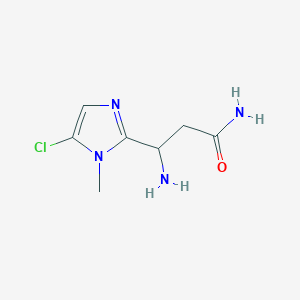
![4-{[(3,4-Dibromophenyl)methyl]amino}butan-2-ol](/img/structure/B13310229.png)
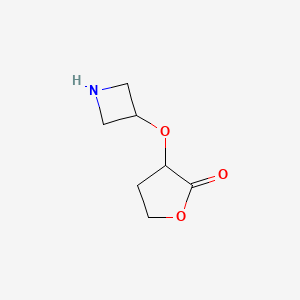
![6-(2-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B13310236.png)
![4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline](/img/structure/B13310238.png)

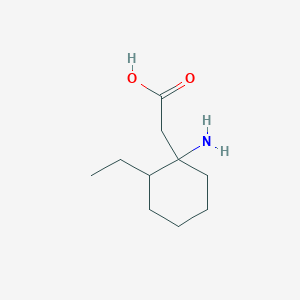
![2-{[1-(2-Chloro-4-fluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13310261.png)
